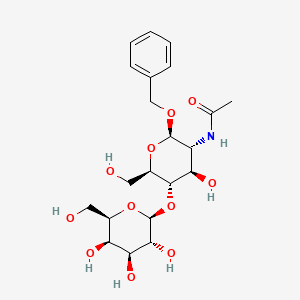

Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside is a multifaceted biomedical compound known for its antiviral, antibacterial, and anti-inflammatory properties. It is a derivative of carbohydrates and is often used in the field of biomedicine for various therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside involves multiple steps. One common method includes the glycosylation of benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside with 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide in the presence of a catalyst such as silver oxide . The reaction is typically carried out in a solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes rigorous quality control measures to ensure the purity and consistency of the final product. The production environment is maintained at high cleanliness levels, ranging from Class 100 to Class 100,000 cleanrooms.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide or thiourea.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.

Biology: Employed in studies related to cell signaling and molecular recognition.

Medicine: Investigated for its potential therapeutic effects in treating viral and bacterial infections, as well as inflammatory diseases.

Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays.

Wirkmechanismus

The mechanism of action of Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside involves its interaction with specific molecular targets such as enzymes and proteins. It modulates the activity of these targets, thereby exerting its antiviral, antibacterial, and anti-inflammatory effects. The compound may inhibit the replication of viruses or the growth of bacteria by interfering with their metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside

- Benzyl 2-acetamido-2-deoxy-3-O-methyl-alpha-D-glucopyranoside

- 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-3-O-methyl-D-glucopyranose

Uniqueness

Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of both benzyl and acetamido groups. These structural features contribute to its distinct biological activities and make it a valuable compound in biomedical research.

Biologische Aktivität

Benzyl 2-acetamido-2-deoxy-4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside (often referred to as BAGN) is a glycosylated compound that has garnered attention for its biological activities, particularly in the context of viral infections and glycoprotein synthesis. This article explores its molecular characteristics, biological effects, and potential therapeutic applications based on diverse research findings.

Molecular Characteristics

- Chemical Structure : BAGN is a glycoside with the molecular formula C21H31NO11 and a molecular weight of 473.47 g/mol. Its structure features an acetamido group, a benzyl moiety, and two sugar units (galactose and glucose) linked through glycosidic bonds.

- CAS Number : 53167-38-7

- IUPAC Name : N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide .

Antiviral Properties

Research indicates that BAGN significantly influences viral replication and infectivity, particularly in the context of HIV. A study demonstrated that pretreatment of phytohemagglutinin (PHA)-activated T cells with BAGN resulted in:

- A 7.6-fold increase in the percentage of HIV-infected cells (p = 0.0115).

- A 1.3-fold increase in intracellular HIV p24 protein levels (p = 0.2475).

- A 7.1-fold increase in secreted viral particles (p = 0.0029) .

Furthermore, initiating infections with virus grown in the presence of BAGN led to a 30-fold increase in infected cells (p < 0.0001), suggesting that BAGN enhances viral outgrowth and replication dynamics.

BAGN acts as an inhibitor of O-glycosylation by mimicking GalNAc residues and blocking the activity of β1,3-galactosyltransferase, which is crucial for elongating O-glycan chains. This inhibition affects mucin biosynthesis and alters the glycosylation pattern of viral proteins, potentially enhancing their recognition by host cells .

Study on HIV Replication

A detailed study involving peripheral blood mononuclear cells (PBMCs) from both HIV-positive and HIV-negative donors highlighted the effects of BAGN on T cell activation markers and HIV co-receptor expression:

- Increased HLA-DR expression , correlating positively with the number of infected cells.

- Decreased expression of CD25 and CCR5 markers in treated cells .

These findings suggest that BAGN not only enhances viral replication but also modulates immune responses.

Comparative Analysis with Other Compounds

To understand the efficacy of BAGN relative to other glycosylation inhibitors, a comparative analysis was conducted:

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO11/c1-10(25)22-14-16(27)19(33-21-18(29)17(28)15(26)12(7-23)31-21)13(8-24)32-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15+,16-,17+,18-,19-,20-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUTXOZIXYNPMH-VSPFHFLJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC3C(C(C(C(O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.